molecular formula C19H37BrO2 B8097509 Tert-butyl 15-bromopentadecanoate

Tert-butyl 15-bromopentadecanoate

Cat. No.: B8097509
M. Wt: 377.4 g/mol
InChI Key: RLCMGTZVFCCFHP-UHFFFAOYSA-N
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Description

Tert-butyl 15-bromopentadecanoate is an organic compound with the molecular formula C19H37BrO2 It is a brominated fatty acid ester, specifically a derivative of pentadecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 15-bromopentadecanoate can be synthesized through the esterification of 15-bromopentadecanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality ester suitable for various applications.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The bromine atom in this compound can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

    Substitution: Formation of tert-butyl 15-hydroxypentadecanoate or other substituted derivatives.

    Reduction: Formation of tert-butyl pentadecanoate.

    Oxidation: Formation of 15-bromopentadecanoic acid.

Scientific Research Applications

Tert-butyl 15-bromopentadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various functionalized fatty acids and esters.

    Biology: Investigated for its potential role in biological systems, particularly in studies involving lipid metabolism and fatty acid transport.

    Medicine: Explored for its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of tert-butyl 15-bromopentadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may be metabolized to release brominated fatty acids, which can interact with enzymes involved in lipid metabolism. The ester group can be hydrolyzed to release the active brominated acid, which may exert effects on cellular processes such as signal transduction and membrane dynamics.

Comparison with Similar Compounds

    Tert-butyl 15-chloropentadecanoate: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    Tert-butyl 15-iodopentadecanoate:

    Tert-butyl 15-fluoropentadecanoate: The presence of a fluorine atom can significantly alter its reactivity and interaction with biological systems.

Uniqueness: Tert-butyl 15-bromopentadecanoate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and potential biological activities. Its brominated structure makes it a valuable compound for studying halogenated fatty acids and their effects in various scientific contexts.

Properties

IUPAC Name

tert-butyl 15-bromopentadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37BrO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCMGTZVFCCFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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